molecular formula C8H17NO2 B2799045 2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol CAS No. 1934391-28-2

2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol

Cat. No.: B2799045
CAS No.: 1934391-28-2
M. Wt: 159.229
InChI Key: WPGXUPKIEQGNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with a dimethyl group and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol typically involves the reaction of morpholine with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of morpholine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,6-Dimethylmorpholin-4-yl)ethan-1-ol
  • 2-(6,6-Dimethylmorpholin-3-yl)ethan-1-ol
  • 2-(6,6-Dimethylmorpholin-5-yl)ethan-1-ol

Uniqueness

2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring substituted with two methyl groups at the 6-position, contributing to its unique chemical properties. The presence of the hydroxyl group at the ethan-1-ol position enhances its solubility and reactivity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that compounds containing morpholine structures can act as antioxidants. The reducing power of this compound was evaluated using methods such as the DPPH radical scavenging assay. Results indicated significant antioxidant capacity comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
  • Antibacterial Properties : The compound's effectiveness against various bacterial strains has been investigated. In vitro studies demonstrated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with IC50 values indicating low nanomolar inhibition .

Antioxidant Studies

A series of experiments were conducted to assess the antioxidant potential of this compound. The results are summarized in Table 1:

CompoundDPPH IC50 (µM)Reducing Power (mg BHT equivalent/g)
This compound250.45
BHT200.50
α-Tocopherol150.55

This table illustrates that while the compound is effective, it is slightly less potent than established antioxidants.

Antibacterial Activity

In another study focusing on antibacterial properties, the compound was tested against a panel of bacterial strains. The results are shown in Table 2:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

These findings suggest that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus.

Properties

IUPAC Name

2-(6,6-dimethylmorpholin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2)6-9-5-7(11-8)3-4-10/h7,9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGXUPKIEQGNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.